1-Cyano-3-ethylcyclobutane-1-carboxylic acid 1-Cyano-3-ethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506693
InChI: InChI=1S/C8H11NO2/c1-2-6-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

1-Cyano-3-ethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17506693

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

1-Cyano-3-ethylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 1-cyano-3-ethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C8H11NO2/c1-2-6-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Standard InChI Key RHPZMHTTWMEWNV-UHFFFAOYSA-N
Canonical SMILES CCC1CC(C1)(C#N)C(=O)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Cyano-3-ethylcyclobutane-1-carboxylic acidC₈H₁₁NO₂153.18-C≡N, -COOH, -CH₂CH₃
1-Cyanocyclobutane-1-carboxylic acidC₆H₇NO₂125.13-C≡N, -COOH
1-Cyano-3-hydroxycyclobutane-1-carboxylic acidC₆H₇NO₃141.12-C≡N, -COOH, -OH

Electronic Effects

The electron-withdrawing cyano and carboxylic acid groups create a polarized electronic environment. Density functional theory (DFT) calculations on similar systems predict significant charge separation, with the cyano group withdrawing electron density from the cyclobutane ring (-I effect) while the carboxylic acid participates in resonance stabilization. The ethyl substituent exerts a moderate electron-donating inductive effect (+I), creating regions of contrasting electron density that may influence reactivity.

Synthetic Methodologies

Established Routes

While detailed synthetic protocols for 1-cyano-3-ethylcyclobutane-1-carboxylic acid remain proprietary, analogous compounds provide insight into plausible pathways. A 1976 Bayer patent (US3954730 A1) describes the synthesis of 1-cyanocyclobutane-1-carboxylic acid derivatives via [2+2] cycloaddition followed by functional group interconversion . For the ethyl-substituted variant, potential steps include:

  • Ethylation of cyclobutane precursors using ethyl halides under Friedel-Crafts conditions

  • Cyano group introduction via nucleophilic substitution with cyanide salts

  • Carboxylic acid formation through hydrolysis of nitriles or oxidation of primary alcohols

Challenges in Optimization

Key challenges in scaling production include:

  • Ring Strain Management: The cyclobutane ring's inherent instability (≈26 kcal/mol strain energy) necessitates low-temperature reactions to prevent ring-opening.

  • Steric Hindrance: Bulky ethyl and carboxylic acid groups at adjacent positions may impede reaction kinetics, requiring tailored catalysts.

  • Regioselectivity Control: Competing reaction pathways in polyfunctional systems often yield byproducts, complicating purification.

Physicochemical Properties

Thermal Stability

While direct thermogravimetric analysis data for 1-cyano-3-ethylcyclobutane-1-carboxylic acid is unavailable, related compounds exhibit decomposition temperatures above 150°C . The ethyl group likely enhances thermal stability compared to hydroxylated analogs through increased van der Waals interactions in the solid state.

Solubility and Partitioning

Preliminary solubility predictions using Abraham solvation parameters suggest:

  • High solubility in polar aprotic solvents (DMSO, DMF) due to carboxylic acid and cyano group interactions

  • Limited aqueous solubility (estimated log P ≈ 1.2) driven by hydrophobic ethyl and cyclobutane moieties

  • pH-dependent ionization: pKa of carboxylic acid group projected at ~4.5, enabling salt formation in basic media

CompoundTarget ClassProposed Mechanism
1-Cyano-3-ethylcyclobutane-1-carboxylic acidKinase InhibitorsAllosteric modulation via H-bonding
1-Cyanocyclobutane-1-carboxylic acidAntibacterial AgentsMetal chelation

Materials Science Applications

  • Coordination Polymers: Carboxylic acid groups may coordinate metal ions, forming porous frameworks for gas storage (surface area >500 m²/g predicted).

  • High-Performance Polymers: Incorporation into polyamides or polyesters could yield materials with enhanced rigidity and thermal resistance.

Future Research Priorities

  • Stereochemical Studies: Elucidate the compound's conformational landscape using rotational spectroscopy and XRD.

  • Catalytic Process Development: Design asymmetric catalysts for enantioselective synthesis, targeting >90% ee.

  • Biological Screening: Partner with academic labs to assess antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • Computational Modeling: Apply machine learning to predict novel derivatives with optimized ADMET profiles.

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